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A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct and overlapping roles of two emerging post-translational modifications.

This guide provides a detailed comparative analysis of two recently discovered lysine

acylations: 2-hydroxyisobutyrylation (Khib) and butyrylation. Both modifications play crucial

roles in regulating cellular processes, including metabolism and gene expression, by altering

the physicochemical properties of proteins. Understanding their distinct and overlapping

functions, regulatory mechanisms, and analytical methodologies is critical for advancing

research and therapeutic development in various fields, including oncology, metabolic

diseases, and epigenetics.

Introduction to Khib and Butyrylation
Post-translational modifications (PTMs) are essential for expanding the functional diversity of

the proteome.[1] Among the growing family of lysine acylations, 2-hydroxyisobutyrylation (Khib)

and butyrylation have emerged as significant regulatory marks. Khib, first identified in 2014,

involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1]

Butyrylation, on the other hand, is the addition of a butyryl group. Both modifications neutralize

the positive charge of lysine and introduce bulkier side chains than the well-studied acetylation,

suggesting unique functional consequences.[2]
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The primary donors for these modifications are their respective coenzyme A (CoA) thioesters:

2-hydroxyisobutyryl-CoA (HibCoA) for Khib and butyryl-CoA for butyrylation.[3][4] The

availability of these acyl-CoAs is tightly linked to cellular metabolic states. HibCoA is an

intermediate in the catabolism of the branched-chain amino acid valine, while butyryl-CoA is

generated from fatty acid β-oxidation and can also be derived from the gut microbiota-produced

short-chain fatty acid, butyrate.[4][5] The distinct metabolic origins of the acyl donors suggest

that Khib and butyrylation may act as sensors for different metabolic pathways.

Quantitative Proteomics of Khib and Butyrylation
Mass spectrometry-based proteomics has been instrumental in identifying and quantifying

thousands of Khib and butyrylation sites on a wide range of proteins. While direct comparative

quantitative studies under the same experimental conditions are limited, the available data

indicate that both are widespread modifications.

Table 1: Quantitative Proteomics Data for Khib

Organism/Cell
Line

Number of
Khib Sites
Identified

Number of
Khib-Modified
Proteins

Key Enriched
Pathways

Reference

Human

(HEK293T cells)
3,502 1,050

Ribosomal

pathways, mRNA

splicing, Carbon

metabolism

[6]

Human (PBMCs

from IgAN

patients)

428 (differentially

modified)

290 (differentially

modified)

IL-17 signaling

pathway,

Phagosome

[1][7]

Clostridium

acetobutylicum
1,078 373

Metabolic

pathways,

Translation

[8]

Table 2: Quantitative Proteomics Data for Butyrylation
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Organism/Cell
Line

Number of
Butyrylation
Sites Identified

Number of
Butyrylated
Proteins

Key Enriched
Pathways

Reference

Yeast (S.

cerevisiae)

Multiple sites on

H2B, H3, H4
Core histones - [9]

Rice (Oryza

sativa)
-

14,808 genes

marked by

histone Kbu

Gene expression

regulation
[10]

Mouse

Spermatogenic

Cells

10 sites on

histones

Histones (H4K5,

H4K8)

Spermatogenesi

s, Gene

expression

[11]

Regulatory Enzymes: Writers and Erasers
The dynamic nature of Khib and butyrylation is controlled by "writer" enzymes that install the

modifications and "eraser" enzymes that remove them.

Writers: The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have

been identified as major writers for both Khib and butyrylation.[11][12] Interestingly, studies

have shown that p300 exhibits substrate specificity, targeting different sets of proteins for Khib

versus acetylation, with Khib being particularly enriched on metabolic enzymes.[12] Tip60 has

also been identified as a writer for Khib.[6]

Erasers: Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3,

have been shown to remove both Khib and butyrylation marks.[13][14] The ability of the same

enzymes to both add and remove these modifications suggests a complex regulatory interplay

and potential for crosstalk between different acylation pathways.
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Enzymatic Regulation of Khib and Butyrylation.

Functional Roles
Both Khib and butyrylation are implicated in a variety of cellular processes, with notable roles in

metabolism and gene expression.

Metabolism: Khib has been extensively linked to the regulation of metabolic pathways. p300-

mediated Khib of glycolytic enzymes, such as enolase 1 (ENO1), has been shown to modulate

their catalytic activity, thereby impacting glycolysis.[3][12] This suggests a direct link between

the metabolic state (as reflected by HibCoA levels) and the regulation of metabolic flux.

Butyrylation, particularly through the influence of gut microbiota-derived butyrate, also impacts

host metabolism.[4]
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p300-mediated Khib of ENO1 in Glycolysis.

Gene Expression: Both modifications are found on histones, suggesting a role in epigenetic

regulation. Histone butyrylation has been shown to be a mark of active gene promoters and

can directly stimulate transcription.[15] In spermatogenesis, a dynamic interplay between

histone H4 butyrylation and acetylation regulates gene expression programs.[11][15] Histone

Khib is also associated with actively transcribed genes, and its levels can be influenced by

cellular metabolic status, such as glucose availability.[14]

Experimental Protocols
The identification and quantification of Khib and butyrylation sites primarily rely on a

combination of immunoaffinity enrichment of modified peptides followed by high-resolution

liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatin

immunoprecipitation followed by sequencing (ChIP-seq) is used to study the genomic

distribution of these modifications on histones.

Immunoaffinity Enrichment and LC-MS/MS for
Khib/Butyrylation Proteomics
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This protocol outlines the general workflow for identifying and quantifying Khib or butyrylation

sites from cell or tissue samples.

Protein Extraction and Digestion:

Lyse cells or tissues in a buffer containing urea and protease/deacetylase inhibitors to

denature proteins and prevent degradation of the modifications.

Reduce and alkylate cysteine residues.

Digest proteins into peptides using an appropriate protease, such as trypsin.

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

Immunoaffinity Enrichment:

Incubate the desalted peptides with pan-specific anti-Khib or anti-butyryl-lysine antibodies

conjugated to beads.

Wash the beads extensively to remove non-specifically bound peptides.

Elute the enriched modified peptides using a low-pH solution.

LC-MS/MS Analysis:

Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a

nano-HPLC system.

Acquire data in a data-dependent or data-independent manner.

Data Analysis:

Search the acquired MS/MS spectra against a protein database to identify the modified

peptides and localize the modification sites.

Quantify the relative abundance of the modified peptides across different samples using

label-free or label-based (e.g., SILAC, TMT) methods.
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Workflow for Proteomic Analysis of Khib/Butyrylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
for Histone Khib/Butyrylation
This protocol describes the general steps for mapping the genome-wide distribution of histone

Khib or butyrylation.

Chromatin Cross-linking and Shearing:

Cross-link proteins to DNA in living cells using formaldehyde.
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Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) by

sonication or enzymatic digestion.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific for the histone mark of interest

(e.g., anti-H3K9bu or a pan-Khib antibody).

Capture the antibody-chromatin complexes using protein A/G beads.

Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking:

Elute the immunoprecipitated chromatin from the beads.

Reverse the formaldehyde cross-links by heating.

Treat with RNase and proteinase K to remove RNA and proteins.

DNA Purification and Library Preparation:

Purify the DNA fragments.

Prepare a sequencing library from the purified DNA.

High-Throughput Sequencing and Data Analysis:

Sequence the library on a high-throughput sequencing platform.

Align the sequencing reads to a reference genome.

Identify regions of enrichment (peaks) for the histone modification.

Conclusion
Lysine 2-hydroxyisobutyrylation and butyrylation are emerging as key post-translational

modifications that provide a direct link between cellular metabolism and the regulation of

protein function and gene expression. While they share some regulatory enzymes, their distinct
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metabolic origins and substrate preferences suggest unique roles in cellular signaling. Further

research, particularly direct comparative studies, will be crucial to fully elucidate the intricate

interplay between these and other lysine acylations in health and disease, paving the way for

novel therapeutic strategies targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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